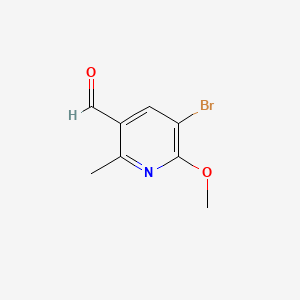

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde

Description

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is a brominated pyridine derivative with a methoxy group at position 6, a methyl group at position 2, and a carbaldehyde functional group at position 3. Its molecular formula is C₉H₈BrNO₂, with a molecular weight of 258.07 g/mol. Pyridine derivatives like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the carbaldehyde group offers a handle for further functionalization, such as condensation or reduction .

Its synthesis likely involves regioselective bromination, methoxylation, and formylation steps, building on methods used for simpler bromopyridines .

Properties

IUPAC Name |

5-bromo-6-methoxy-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(4-11)3-7(9)8(10-5)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXHVDWALWTYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C=O)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde typically involves the bromination of 6-methoxy-2-methylpyridine followed by formylation. One common method includes the following steps:

Bromination: 6-Methoxy-2-methylpyridine is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce the bromine atom at the 5th position.

Formylation: The brominated product is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide, aniline, or thiourea in solvents like ethanol or DMF.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Substitution: Formation of 5-substituted-6-methoxy-2-methylpyridine-3-carbaldehyde derivatives.

Oxidation: Formation of 5-Bromo-6-methoxy-2-methylpyridine-3-carboxylic acid.

Reduction: Formation of 5-Bromo-6-methoxy-2-methylpyridine-3-methanol.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

The compound serves as a crucial building block for synthesizing complex organic molecules. Its functional groups allow for diverse chemical transformations, including substitution, oxidation, reduction, and coupling reactions. For example, it can undergo Suzuki-Miyaura coupling to form biaryl compounds, which are significant in materials science and pharmaceuticals.

2. Medicinal Chemistry:

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde is investigated as an intermediate in developing pharmaceuticals targeting neurological and inflammatory conditions. Its ability to interact with specific enzymes or receptors makes it a candidate for drug design. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity.

3. Biological Studies:

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Bacillus subtilis | 12 |

| Pseudomonas aeruginosa | 25 |

Additionally, it has shown antifungal activity against pathogens like Candida albicans, as detailed in Table 2:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 18 |

| Aspergillus niger | 22 |

Case Studies

Recent studies have demonstrated the efficacy of this compound in various applications:

- Antimicrobial Activity Study: A study published in the Journal of Antimicrobial Chemotherapy explored its effectiveness against resistant bacterial strains, showing promising results that suggest potential development into new antimicrobial agents .

- Pharmaceutical Development: Research presented at the American Chemical Society Meeting highlighted its role as an intermediate in synthesizing novel anti-inflammatory drugs, showcasing its importance in medicinal chemistry .

- Material Science Applications: A study focused on using this compound in developing electronic materials due to its unique electronic properties resulting from its functional groups .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Key Observations:

- Substituent Positioning: Bromine at position 5 (as in the target compound) is less sterically hindered than at position 3, favoring coupling reactions.

- Functional Group Diversity : The carbaldehyde group distinguishes the target compound from analogs with amines (e.g., 5-Bromo-6-methoxypyridin-3-amine) or nitro groups (e.g., 5-Bromo-6-methoxy-3-nitropyridin-2-amine). Aldehydes are more electrophilic, enabling condensations to form imines or hydrazones .

- Electronic Effects : Methoxy groups are electron-donating via resonance, activating the pyridine ring toward electrophilic substitution at specific positions. This contrasts with electron-withdrawing groups like nitro, which deactivate the ring .

Research Findings and Data Gaps

- Safety Data : While 2-Bromo-3-methylpyridine’s safety data (e.g., skin irritation risks) provide a baseline, the target compound’s additional functional groups likely alter its toxicity profile.

- Computational Studies : Molecular docking of similar bromopyridines suggests that the methoxy and methyl groups in the target compound could enhance binding to hydrophobic enzyme pockets, warranting further study .

- Industrial Use : Pyridine aldehydes are employed in metal-organic frameworks (MOFs), but the target compound’s application in this area remains unexplored .

Biological Activity

5-Bromo-6-methoxy-2-methylpyridine-3-carbaldehyde (CAS No. 2680533-20-2) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on existing research.

Molecular Formula: C8H8BrNO2

Molecular Weight: 232.06 g/mol

CAS Number: 2680533-20-2

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrNO2 |

| Molecular Weight | 232.06 g/mol |

| Purity | ≥95% |

Synthesis

The synthesis of this compound typically involves the bromination of 6-methoxy-2-methylpyridine followed by formylation. The general synthetic route includes:

- Bromination : Reacting 6-methoxy-2-methylpyridine with bromine in the presence of a catalyst.

- Formylation : Using Vilsmeier-Haack reaction conditions to introduce the aldehyde group.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- E. coli

- Staphylococcus aureus

- Bacillus subtilis

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 4.69 to 22.9 µM, suggesting moderate to good activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity range from 16.69 to 78.23 µM, indicating promising potential as an antifungal agent .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways, leading to microbial death.

- Covalent Bond Formation : The presence of the bromine atom allows for covalent interactions with nucleophilic sites on proteins, potentially disrupting their function.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study assessed the antimicrobial effects of several pyridine derivatives, including this compound, revealing significant inhibition against E. coli and S. aureus.

- Results indicated that modifications in the pyridine ring could enhance antibacterial properties, leading to structure-activity relationship (SAR) studies .

- Mechanistic Insights :

Q & A

Q. Advanced

- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 140°C for 2 minutes) with bis(triphenylphosphine)palladium(II) dichloride as a catalyst .

- Solvent selection : Dichloromethane (DCM) or THF minimizes aldehyde degradation.

- Inert atmosphere : Argon or nitrogen prevents oxidation of the aldehyde group. Post-reaction purification via flash chromatography (ethyl acetate/hexane) isolates the product in high yield (>85%) .

What are the challenges in achieving regioselective substitution on the pyridine ring, and how are they addressed?

Advanced

Regioselectivity is influenced by steric and electronic factors:

- Directing groups : The methoxy group at position 6 directs electrophilic substitution to position 5 via resonance effects.

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites, guiding catalyst selection (e.g., Pd vs. Cu for Suzuki vs. Ullmann couplings) .

- Screening conditions : Varying temperature, solvent polarity, and catalyst loading optimizes selectivity. For example, higher Pd catalyst ratios favor coupling at the bromine position over aldehyde interference .

What are the key stability considerations for storing this compound?

Q. Basic

- Storage : Room temperature in a desiccator under inert gas (N₂ or Ar) to prevent moisture absorption and oxidation.

- Stability : The aldehyde group is sensitive to light and air; stability tests show no decomposition over 6 months when stored properly .

- Handling : Use anhydrous solvents during reactions to avoid aldehyde hydration or dimerization.

How is this compound utilized in the synthesis of complex heterocycles or natural products?

Q. Advanced

- Alkaloid synthesis : Serves as a precursor for pyridine-containing natural products like perlolidine. Cyclization reactions via pyridyne intermediates require precise control of base strength (e.g., KOtBu) and temperature (80–100°C) .

- Heterocycle functionalization : The aldehyde group undergoes condensation with amines to form imines, enabling access to fused pyridine-quinoline systems. For example, reaction with furan-2-ylmethanamine derivatives yields bioactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.